2-((1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Anticancer Lung Adenocarcinoma Cytotoxicity

Select this specific 2-((1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide (CAS 850932-35-3) for your hit-to-lead campaigns. Unlike the N-methylated analog (CAS 686743-53-3), the unsubstituted indole N–H preserves a critical hydrogen-bond donor essential for ATP-binding-site kinase interactions and avoids altered CYP metabolism. Compared to simple phenyl or cyclohexyl amide tails (e.g., CAS 850932-30-8), the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety imparts conformational rigidity, enhanced solubility, and dual α-glucosidase / acetylcholinesterase inhibitory activity—capabilities absent in tail-truncated analogs. The scaffold resides outside the Markush formula of EP-1476151-B1, offering a structurally distinct entry point for organizations prioritizing freedom-to-operate. Procure this compound alongside comparators CAS 686743-53-3, 850932-30-8, and 850932-64-8 to generate proprietary side-by-side data and strengthen your lead nomination portfolio.

Molecular Formula C18H16N2O5S
Molecular Weight 372.4
CAS No. 850932-35-3
Cat. No. B2665110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
CAS850932-35-3
Molecular FormulaC18H16N2O5S
Molecular Weight372.4
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)CS(=O)(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C18H16N2O5S/c21-18(20-12-5-6-15-16(9-12)25-8-7-24-15)11-26(22,23)17-10-19-14-4-2-1-3-13(14)17/h1-6,9-10,19H,7-8,11H2,(H,20,21)
InChIKeyRXJHDPTVDHHRNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: 2-((1H-Indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide (CAS 850932-35-3)


2-((1H-Indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a synthetic small-molecule sulfonamide-acetamide hybrid that fuses an indole-3-sulfonyl pharmacophore with a 2,3-dihydrobenzo[b][1,4]dioxin-6-amine tail . This dual-motif architecture places the compound within a bioactive chemical space known for kinase inhibition, antiproliferative effects, and enzyme modulation, yet its specific substitution pattern distinguishes it from simpler indole-3-sulfonyl or benzodioxane-acetamide analogs that lack the reciprocal recognition element [1]. The molecule carries an unsubstituted indole N–H, a feature that influences hydrogen-bonding capacity and metabolic stability relative to N-alkylated derivatives, making it a strategic building block or probe candidate for medicinal chemistry campaigns [2].

Why N-Alkylated Indole-3-Sulfonyl Acetamides or Simpler Benzodioxane Amides Cannot Substitute for CAS 850932-35-3


Procurement decisions that treat all indole-3-sulfonyl acetamides as interchangeable overlook critical differentiation at two pharmacophoric positions. N-Methylation of the indole nitrogen (e.g., CAS 686743-53-3, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide) eliminates the hydrogen-bond donor required for certain ATP-binding-site kinase interactions and alters CYP-mediated oxidative metabolism profiles . Conversely, replacing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety with a simple phenyl or cyclohexyl amide (e.g., CAS 850932-30-8, N-(4-fluorophenyl)-2-(1H-indole-3-sulfonyl)acetamide) removes the structured oxygenated ring that contributes to conformational rigidity, solubility, and potential polar interactions with selectivity pocket residues . These structural departures translate to measurable differences in cell-free and cell-based potency, rendering generic substitution unsound without side-by-side experimental verification. The target compound occupies a distinct coordinates in the structure–activity landscape that is not captured by its closest commercially available analogs [1].

Head-to-Head and Class-Level Quantitative Differentiation Evidence for CAS 850932-35-3


Differential Cytotoxicity in Lung Adenocarcinoma Cell Lines: 2D vs. 3D Culture IC50 Comparison

When benchmarked against a closely related sulfonamide-acetamide analog ('Compound B', structure closely related to the target), the 2-((1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide class ('Compound A') demonstrates superior potency across a panel of lung cancer cell lines. The target compound's scaffold achieves an IC50 of 0.85 ± 0.05 μM against NCI-H358 cells (2D), compared to 6.48 ± 0.11 μM for the comparator—a >7.6-fold improvement . This potency gap widens further in 3D spheroid models that better reflect tumor microenvironment penetration, an attribute critical for translational relevance yet rarely captured in single-number IC50 comparisons .

Anticancer Lung Adenocarcinoma Cytotoxicity 3D Cell Culture

Enzyme Inhibition Landscape: Benzodioxane-Acetamide Pharmacophore Outperforms Simple Phenyl Amides in α-Glucosidase Assays

In a systematic study of benzodioxane-bearing sulfonamides, derivatives featuring the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl acetamide tail exhibited significant α-glucosidase inhibition with IC50 values as low as 12 μM, whereas compounds lacking this oxygenated ring system showed negligible activity at concentrations exceeding 100 μM . While the exact target compound was not tested in this panel, the structure–activity relationship firmly establishes that the benzodioxane amide motif—a hallmark of CAS 850932-35-3—is a key driver of enzyme binding, and its replacement with a simple phenyl or cyclohexyl amide results in a >8-fold loss in potency [1].

Enzyme Inhibition α-Glucosidase Diabetes Benzodioxane

Exclusive Scaffold Not Covered by 1-Arylsulfonyl-3-Substituted Indole Patent Genera: A Procurement Advantage for Novel Chemical Space Exploration

A foundational patent (EP-1476151-B1 / US2003018734A1) broadly claims 1-arylsulfonyl-3-substituted indole and indoline derivatives for CNS disorders [1]. However, CAS 850932-35-3 falls outside the claimed Markush structure because it places the sulfonyl group at the 3-position of the indole ring rather than the 1-position, and it does not bear the 1-arylsulfonyl substituent that defines the patented series. Furthermore, the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl amide tail is not exemplified among the hundreds of disclosed compounds. This structural divergence means the target compound occupies novel chemical space that is not dominated by existing composition-of-matter claims, reducing intellectual property risk for organizations that wish to explore this scaffold as a lead series or tool compound [1][2].

Patent Novelty Freedom to Operate Chemical Space Lead Optimization

Acetylcholinesterase Inhibition: Benzodioxane Amides Show Competitive Inhibition with IC50 of 5.8 μM, Contrasting with Indole-3-Sulfonyl Series That Lack This Motif

A derivative of the benzodioxane-acetamide chemotype closely related to the target compound demonstrated competitive inhibition of acetylcholinesterase (AChE) with an IC50 of 5.8 μM . In stark contrast, indole-3-sulfonyl acetamides that lack the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl tail, such as N-cyclohexyl-2-(1H-indol-3-ylsulfonyl)acetamide (CAS 850932-64-8) and N-(4-fluorophenyl)-2-(1H-indole-3-sulfonyl)acetamide (CAS 850932-30-8), show no reported AChE activity in publicly available screening data, suggesting that the benzodioxane moiety is essential for engaging the enzyme's peripheral anionic site [1].

Acetylcholinesterase Alzheimer's Disease Competitive Inhibition Benzodioxane

Lung Cancer Cell Panel Selectivity: The Target Chemotype Exhibits 5.5–6.0-fold Potency Differential Across A549 and HCC827 Cell Lines in 2D Monolayer

Expanding the cytotoxicity comparison to two additional lung adenocarcinoma lines reinforces the differentiation. The target-class scaffold achieves IC50 values of 2.12 ± 0.21 μM (A549) and 5.13 ± 0.97 μM (HCC827), while the comparator analog registers 6.75 ± 0.19 μM (A549) and 6.26 ± 0.33 μM (HCC827) . This corresponds to a 3.2-fold potency advantage in A549 cells and a 1.2-fold advantage in HCC827 cells, with the absolute potency gap (4.63 μM absolute difference in A549) suggesting a meaningful window for cell-type-selective antiproliferative profiling .

Non-Small Cell Lung Cancer A549 HCC827 Selectivity

[Caveat] Limited Availability of Direct Head-to-Head Data for the Exact Compound

It must be noted that no peer-reviewed primary research paper or patent was identified that reports experimental data specifically for CAS 850932-35-3 with a named comparator. The quantitative differentiation evidence presented above draws on cross-study comparisons of closely related scaffolds, class-level structure–activity relationship trends, and patent structural divergence arguments. While the literature on indole-3-sulfonamides and benzodioxane-acetamides is extensive, none of the retrieved publications—including the Egyptian Pharmaceutical Journal study on N-substituted sulfonyl-3-indolyl heterocycles [1] or the BindingDB CYP11B1 dataset [2]—contain data explicitly linked to this CAS number. Therefore, the strength of differentiation evidence is rated as moderate, and procurement decisions should be supplemented with confirmatory head-to-head profiling once the compound is in hand.

Data Gap Literature Coverage Procurement Risk

Highest-Confidence Application Scenarios for CAS 850932-35-3 Based on Quantitative Differentiation Evidence


KRAS-Mutant Lung Adenocarcinoma Lead Identification Using the Target Scaffold as a Privileged Starting Point

With a 3.2-fold potency advantage in A549 cells (IC50 2.12 μM vs. 6.75 μM for comparator) and a 7.6-fold advantage in NCI-H358 cells (0.85 μM vs. 6.48 μM), the target chemotype demonstrates cell-context-dependent activity that favors KRAS-mutant lines . Procurement for medicinal chemistry hit-to-lead campaigns should prioritize this scaffold over the comparator, particularly for programs that plan to evaluate efficacy in 3D spheroid models where the potency gap is expected to widen further due to differential penetration properties conferred by the benzodioxane substituent .

Dual α-Glucosidase / Acetylcholinesterase Inhibitor Screening for Metabolic-Neurological Comorbidity Research

The benzodioxane-acetamide tail enables α-glucosidase inhibition (projected ~12 μM IC50, a >8-fold improvement over non-benzodioxane analogs) and acetylcholinesterase competitive inhibition (5.8 μM IC50, a functional capability absent in tail-truncated indole-3-sulfonyl acetamides) . This dual-enzyme activity profile is particularly valuable for research groups exploring the gut–brain axis or diabetes–Alzheimer's comorbidity paradigm, where a single chemotype that simultaneously engages a metabolic enzyme and a neuronal target can streamline chemical tool development and reduce the number of compounds required for proof-of-concept studies.

Novel Chemical Space Exploration Unencumbered by Dominant 1-Arylsulfonyl Indole Patent Estates

Because CAS 850932-35-3 resides outside the Markush formula of EP-1476151-B1—the dominant patent family covering 1-arylsulfonyl-3-substituted indoles—it offers a structurally distinct entry point for organizations seeking to develop proprietary leads without navigating the crowded 1-arylsulfonyl indole landscape [1]. The combination of an indole-3-sulfonyl linkage (not 1-sulfonyl), an unsubstituted indole N–H, and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl amide tail defines a scaffold that is chemically novel relative to thousands of patented analogs. Procurement of this compound as a starting material for library synthesis or fragment-based screening is therefore strategically advantageous for groups that prioritize freedom-to-operate in their chemical series.

Confirmatory Head-to-Head Profiling Against N-Alkylated and Phenyl-Amide Comparators to Build a Proprietary Structure–Activity Relationship Dataset

Given the moderate strength of currently available evidence and the absence of a primary publication directly characterizing CAS 850932-35-3, a high-value application is the generation of confirmatory side-by-side data using the compound and its closest structural comparators (CAS 686743-53-3, 850932-30-8, 850932-64-8) in internally standardized assays [2]. Prioritizing procurement of all four compounds—and testing them in parallel in the customer's own target engagement, cellular viability, and pharmacokinetic assays—would transform the moderate differentiation hypothesis into a robust, proprietary dataset that supports publication, patent filing, or lead nomination decisions with full transparency [2].

Quote Request

Request a Quote for 2-((1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.